DL-threo-3-Hydroxyaspartic acid

EAAT inhibition stereoselectivity IC50 comparison

DL-threo-3-Hydroxyaspartic acid (DL-THA, CAS 4294-45-5) is a glutamate analogue and a well-characterized inhibitor and substrate of excitatory amino acid transporters (EAATs), the family of sodium-dependent glutamate transporters critical for synaptic glutamate clearance and neurotransmission regulation. As a threo-configured β-hydroxyaspartate derivative, DL-THA serves as a transportable inhibitor for EAAT1-4 subtypes, meaning it is recognized by the transporter, undergoes translocation, and triggers heteroexchange that can elevate extracellular glutamate levels, while acting as a non-transportable blocker at EAAT5.

Molecular Formula C4H7NO5
Molecular Weight 149.10 g/mol
CAS No. 4294-45-5
Cat. No. B556918
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDL-threo-3-Hydroxyaspartic acid
CAS4294-45-5
Synonyms3-hydroxyaspartic acid
3-hydroxyaspartic acid, (erythro)-isomer
3-hydroxyaspartic acid, (erythro-D)-isomer
3-hydroxyaspartic acid, (erythro-DL)-isomer
3-hydroxyaspartic acid, (erythro-L)-isomer
3-hydroxyaspartic acid, (threo-DL)-isomer
3-hydroxyaspartic acid, (threo-L)-isomer
beta-hydroxyaspartic acid
DL-threo-3-hydroxyaspartic acid
erythro-beta-hydroxyaspartic acid
L-erythro-3-hydroxyaspartate
L-threo-beta-hydroxyaspartic acid
threo-beta-aspartate
threo-hydroxyaspartic acid
threo-THA
Molecular FormulaC4H7NO5
Molecular Weight149.10 g/mol
Structural Identifiers
SMILESC(C(C(=O)O)O)(C(=O)O)N
InChIInChI=1S/C4H7NO5/c5-1(3(7)8)2(6)4(9)10/h1-2,6H,5H2,(H,7,8)(H,9,10)/t1-,2-/m0/s1
InChIKeyYYLQUHNPNCGKJQ-LWMBPPNESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





DL-threo-3-Hydroxyaspartic acid (CAS 4294-45-5) Product Profile & Core Biochemical Identity for EAAT Research Procurement


DL-threo-3-Hydroxyaspartic acid (DL-THA, CAS 4294-45-5) is a glutamate analogue and a well-characterized inhibitor and substrate of excitatory amino acid transporters (EAATs), the family of sodium-dependent glutamate transporters critical for synaptic glutamate clearance and neurotransmission regulation [1]. As a threo-configured β-hydroxyaspartate derivative, DL-THA serves as a transportable inhibitor for EAAT1-4 subtypes, meaning it is recognized by the transporter, undergoes translocation, and triggers heteroexchange that can elevate extracellular glutamate levels, while acting as a non-transportable blocker at EAAT5 [2]. This dual functional profile — combined with its demonstrated in vivo activity in pain models following intrathecal administration — distinguishes DL-THA within the class of EAAT modulators and underpins its continued utility as a pharmacological tool in neuroscience research [3].

Why DL-threo-3-Hydroxyaspartic acid Cannot Be Functionally Replaced by Generic 'EAAT Inhibitors' in Experimental Protocols


Generic substitution among EAAT-targeting compounds is scientifically inadvisable because the functional consequence of transporter engagement—substrate translocation versus pure blockade—produces diametrically opposite effects on extracellular glutamate dynamics [1]. DL-THA is a transportable inhibitor at EAAT1-4, which triggers transporter-mediated heteroexchange and elevates ambient glutamate, whereas non-transportable blockers such as DL-TBOA suppress both uptake and reverse transport [2]. Furthermore, subtype selectivity varies markedly across EAAT isoforms; DL-THA exhibits Ki values ranging from 0.6 µM at EAAT4 to 96 µM at EAAT1, a >150-fold potency window that dictates its utility for isoform-specific interrogation [3]. Selecting a different β-hydroxyaspartate analog or an L-trans-PDC derivative without accounting for these parameters will alter glutamate handling in the experimental system and invalidate cross-study comparisons.

DL-threo-3-Hydroxyaspartic acid Quantitative Differentiation Evidence: Head-to-Head Comparator Data for Scientific Selection


DL-THA vs. L-threo-3-Hydroxyaspartic acid: Racemic Mixture vs. Single Enantiomer Potency at EAAT1-3

Direct comparison of DL-threo-3-Hydroxyaspartic acid (racemic) versus L-threo-3-Hydroxyaspartic acid (single enantiomer, CAS 7298-99-9) reveals that the L-enantiomer is 5- to 9-fold more potent at EAAT1, EAAT2, and EAAT3. In COS-1 cells expressing human EAAT1 and EAAT2, DL-THA exhibits IC50 values of 96 µM and 31 µM, respectively [1]. In contrast, L-THA displays Ki values of 11 µM at EAAT1, 19 µM at EAAT2, and 14 µM at EAAT3 in HEK293 cell lines . This potency disparity indicates that the D-enantiomer present in the racemic mixture contributes minimally to EAAT inhibition and may act as a functionally inert diluent in certain assay contexts.

EAAT inhibition stereoselectivity IC50 comparison

DL-THA vs. DL-TBOA: Transportable Substrate vs. Non-Transportable Blocker Functional Divergence

DL-THA and DL-TBOA (DL-threo-β-benzyloxyaspartate) share a common β-hydroxyaspartate scaffold but exhibit functionally opposite mechanisms at EAAT1-4. DL-THA is a transportable inhibitor, meaning it is translocated by the transporter and promotes heteroexchange that elevates extracellular glutamate [1]. DL-TBOA, in contrast, is a non-transportable blocker that inhibits both uptake and reverse transport without triggering substrate efflux [2]. Potency also differs: DL-TBOA is more potent at EAAT1-3, with IC50 values of 70 µM, 6 µM, and 6 µM, respectively, compared to DL-THA's IC50 values of 96 µM, 31 µM, and 25 µM [3]. However, at EAAT4, DL-THA exhibits greater potency (Ki = 0.6 µM) than DL-TBOA (Ki = 4.4 µM) [4].

EAAT pharmacology substrate vs. blocker glutamate heteroexchange

DL-THA vs. L-trans-2,4-PDC: Divergent EAAT Subtype Selectivity Profiles and Potency at EAAT2

Comparison of DL-THA with L-trans-2,4-pyrrolidine dicarboxylate (L-trans-2,4-PDC), another classical transportable EAAT inhibitor, reveals distinct subtype selectivity profiles. At EAAT2, L-trans-2,4-PDC is approximately 3.9-fold more potent than DL-THA, with IC50 values of 8 µM versus 31 µM, respectively [1][2]. However, at EAAT3, DL-THA (IC50 = 25 µM) is approximately 2.4-fold more potent than L-trans-2,4-PDC (IC50 = 61 µM) [1]. At EAAT4, L-trans-2,4-PDC (IC50 = 2.6 µM) is approximately 4.3-fold less potent than DL-THA (Ki = 0.6 µM) [1][3]. Both compounds are transportable substrates at EAAT1-4 and non-transportable blockers at EAAT5 [1].

EAAT subtype selectivity PDC comparison EAAT2 potency

DL-THA vs. L-trans-2,3-PDC: Divergent Mechanism of Action at EAAT2

While both DL-THA and L-trans-2,3-pyrrolidine dicarboxylate (L-trans-2,3-PDC) target EAAT2, they operate through fundamentally different mechanisms. DL-THA is a transportable substrate at EAAT2, undergoing translocation and inducing heteroexchange [1]. In contrast, L-trans-2,3-PDC acts as a pure blocker at EAAT2, preventing glutamate transport without being translocated itself [2]. This mechanistic divergence means that DL-THA application will elevate extracellular glutamate via transporter-mediated efflux, whereas L-trans-2,3-PDC will simply inhibit uptake. Quantitative potency data for direct comparison at matched assay conditions are limited, but the functional classification is firmly established [1][2].

EAAT2 pharmacology substrate vs. blocker PDC analogs

DL-THA In Vivo Efficacy: Dose-Dependent Antinociception in Rat Formalin Pain Model

DL-THA demonstrates quantifiable in vivo efficacy following intrathecal administration in a rat formalin pain model. At doses of 7.5 µg and 15 µg per animal, DL-THA significantly reduced the number of flinches and shakes during the second (inflammatory) phase of the formalin test [1]. This finding establishes a functional benchmark for evaluating the compound's utility in spinal glutamate transporter research. Comparable in vivo data for L-THA, L-trans-2,4-PDC, or DL-TBOA using identical intrathecal dosing and behavioral endpoints are not currently available, precluding direct quantitative comparison of in vivo potency.

in vivo pharmacology pain research spinal EAAT inhibition

DL-threo-3-Hydroxyaspartic acid Optimal Use Cases: Research Scenarios Where Procurement Is Justified by Evidence


Spinal Glutamate Transporter Pharmacology and Inflammatory Pain Research

DL-THA is indicated for in vivo studies examining the role of spinal EAATs in pain processing. Published data demonstrate that intrathecal administration of DL-THA at 7.5–15 µg/animal reduces inflammatory pain behavior in the rat formalin test [1]. Researchers can leverage these established dosing parameters to design experiments investigating spinal glutamate transporter function in acute and chronic pain models, with confidence that the compound produces measurable behavioral effects at these concentrations.

Studies Requiring EAAT4- or EAAT5-Preferential Pharmacological Manipulation

DL-THA exhibits sub-micromolar potency at EAAT4 (Ki = 0.6 µM) and low micromolar potency at EAAT5 (Ki = 2.5 µM), while being 50- to 160-fold less potent at EAAT1 [1][2]. This potency gradient makes DL-THA particularly suitable for experiments where preferential inhibition of EAAT4 or EAAT5 is desired, such as electrophysiological studies in cerebellar Purkinje neurons (EAAT4) or retinal circuits (EAAT5). At concentrations ≤3 µM, DL-THA will engage EAAT4 and EAAT5 while sparing EAAT1 and minimizing EAAT2/EAAT3 inhibition.

Glutamate Heteroexchange and Transporter-Mediated Efflux Assays

Because DL-THA is a transportable substrate at EAAT1-4, it triggers heteroexchange and elevates extracellular glutamate upon transporter engagement [1]. This property distinguishes DL-THA from non-transportable blockers like DL-TBOA and L-trans-2,3-PDC [2][3]. Researchers investigating the physiological or pathological consequences of transporter-mediated glutamate efflux—such as excitotoxicity mechanisms, astrocyte-neuron metabolic coupling, or synaptic spillover—require DL-THA or analogous transportable inhibitors, as non-transportable blockers will not recapitulate this efflux component.

Cost-Sensitive EAAT1-4 Inhibition Where Racemic Purity Is Acceptable

For applications where the highest potency is not required and cost efficiency is a priority, DL-THA (racemic mixture) offers a practical alternative to the more potent but substantially more expensive L-THA single enantiomer [1]. DL-THA retains functional activity across EAAT1-4 with IC50 values ranging from 25–96 µM and can be used at higher working concentrations to achieve comparable target engagement. This cost-performance trade-off is particularly relevant for large-scale screening campaigns or teaching laboratory protocols where enantiomeric purity is not critical to experimental interpretation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for DL-threo-3-Hydroxyaspartic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.